Compound Description: SCH 66712 is a potent mechanism-based inactivator of the human cytochrome P450 2D6 enzyme. [] This compound exhibits type I binding spectra with a Ks of 0.39 ± 0.10 μM. Research indicates that SCH 66712 forms a protein adduct with CYP2D6, leading to enzyme inactivation. [] Metabolic studies suggest that the phenyl group on the imidazole ring undergoes oxidation by CYP2D6, potentially forming a reactive methylene quinone intermediate. []
Relevance: Both SCH 66712 and the target compound, 4-methyl-2-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, share a core structure containing a piperazine ring. This ring is substituted at the 1-position with a pyrimidine moiety in the target compound and a fluoropyrimidine in SCH 66712. This structural similarity suggests potential for interaction with similar biological targets, although their specific mechanisms of action may differ. []
Compound Description: JNJ-46356479 is a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate 2 receptor (mGlu2). [] Developed as a potential therapeutic agent for central nervous system disorders, JNJ-46356479 addresses solubility issues encountered with earlier mGlu2 PAMs while maintaining good functional activity. []
Relevance: While JNJ-46356479 differs significantly in its core structure from 4-methyl-2-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, both compounds utilize a substituted piperazine ring as a key structural element. Notably, both feature a 4-(aryl)-1-piperazinyl moiety, suggesting that this structural motif might contribute to their interaction with specific biological targets. []
Compound Description: JDTic is a potent and selective kappa opioid receptor antagonist. [, ] Analogues of JDTic, with various modifications to the core structure, have been synthesized to explore structure-activity relationships and improve its pharmacological properties. []
Relevance: The target compound, 4-methyl-2-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, shares a key structural feature with JDTic: both contain a piperidine ring directly attached to a pyrimidine ring. While the substitution patterns and overall structures differ, this shared motif suggests a possible overlap in their binding affinities to specific receptors or enzymes. [, ]
Compound Description: This series of compounds, featuring variations in halogen substitution on the phenyl ring, exhibited analgesic and sedative activities in mice. [] These compounds were synthesized and evaluated for their ability to alleviate pain and suppress locomotor activity. []
Relevance: These derivatives are structurally related to 4-methyl-2-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine through their shared use of a piperazine moiety. Specifically, both groups of compounds possess a 4-aryl-1-piperazinyl structural element. This common feature suggests these compounds might interact with similar targets in the body, leading to potential therapeutic effects. []
Compound Description: Manidipine is a calcium channel blocker used as an antihypertensive agent. [] The synthesis and pharmacological investigation of its enantiomers, (+)-manidipine and (-)-manidipine, revealed significant differences in their potencies. [] The (S)-(+)-enantiomer exhibited greater antihypertensive activity in spontaneously hypertensive rats and higher binding affinity to the dihydropyridine binding site compared to the (R)-(-)-enantiomer. []
Relevance: Manidipine, like the target compound 4-methyl-2-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, features a substituted piperazine ring. The presence of a piperazine ring, a common pharmacophore, in both compounds suggests they might share some pharmacological targets, although their specific mechanisms and therapeutic applications may differ due to other structural variations. []
Compound Description: This compound, structurally similar to manidipine, is also a calcium channel blocker with antihypertensive activity. [] Studies focusing on its enantiomers demonstrated that the (S)-(+)-enantiomer is the more pharmacologically active form. [] This enantiomer showed a more potent antihypertensive effect in spontaneously hypertensive rats and a greater ability to inhibit [3H]nimodipine binding to rat cardiac membrane homogenate compared to the (R)-(-)-enantiomer. []
Relevance: The compound 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride shares a significant structural feature with 4-methyl-2-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine: a 4-substituted piperazine ring. This structural similarity hints at a potential for interaction with similar biological targets. []
Compound Description: These compounds were identified as potential antidepressant drugs with central nervous system-stimulating activity. [] Their mechanism of action involves agonistic activity at sigma receptors, which has been linked to antidepressant effects.
Relevance: Both 34b and 34c, and the target compound, 4-methyl-2-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, incorporate a 4-arylpiperazine unit within their structures. This shared structural motif suggests that these compounds might exhibit overlapping pharmacological profiles, particularly regarding interactions with specific receptors or enzymes associated with the central nervous system. []
Compound Description: These derivatives are potent and selective inhibitors of platelet-derived growth factor receptor (PDGFR) phosphorylation. [] They demonstrated various biological effects, including the suppression of neointima formation following balloon injury in rat carotid arteries. []
Relevance: The 4-[4-(N-substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives share a key structural element with the compound 4-methyl-2-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine: a piperazine ring substituted at the 1-position with a pyrimidine moiety. This shared structural feature could indicate a potential for these compounds to interact with similar biological targets. []
Compound Description: MCI-225 is a novel antidepressant that exhibits a unique pharmacological profile. [] It selectively inhibits noradrenaline uptake and acts as a 5-HT3 receptor antagonist, offering potential advantages over traditional antidepressants.
Relevance: MCI-225 and 4-methyl-2-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine both contain a 2-(1-piperazinyl)-pyrimidine core structure. This shared structural motif highlights the significance of this specific arrangement in potentially influencing biological activity. []
Compound Description: SUVN-502 is a potent, selective, and orally active 5-hydroxytryptamine-6 receptor (5-HT6R) antagonist. [] This compound, with its high affinity for 5-HT6R and remarkable selectivity over other targets, shows promise as a potential treatment for cognitive disorders, particularly Alzheimer's disease. []
Relevance: While SUVN-502 possesses a distinct indole-based core structure, it shares a crucial structural element with 4-methyl-2-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine: a 4-methyl-1-piperazinyl moiety. This shared motif might contribute to similar binding interactions with certain biological targets, although their overall pharmacological profiles might differ due to other structural variations. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.